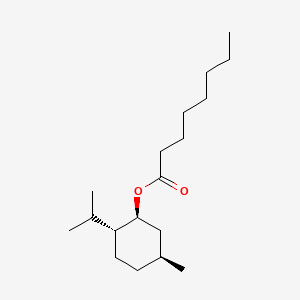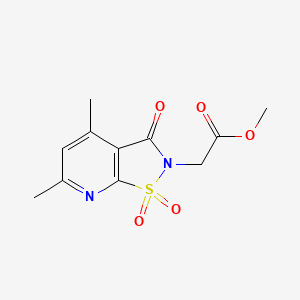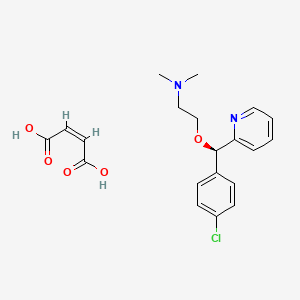
Methyl 2,3-dihydro-5-(4-chlorophenyl)-2-hydroxy-3-oxo-2-furanacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,3-dihydro-5-(4-chlorophenyl)-2-hydroxy-3-oxo-2-furanacetate is a chemical compound with a complex structure that includes a furan ring, a chlorophenyl group, and a methyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-dihydro-5-(4-chlorophenyl)-2-hydroxy-3-oxo-2-furanacetate typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the furan ring. The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,3-dihydro-5-(4-chlorophenyl)-2-hydroxy-3-oxo-2-furanacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of a diketone derivative.
Reduction: Formation of a dihydroxy derivative.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
Methyl 2,3-dihydro-5-(4-chlorophenyl)-2-hydroxy-3-oxo-2-furanacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which Methyl 2,3-dihydro-5-(4-chlorophenyl)-2-hydroxy-3-oxo-2-furanacetate exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to biological effects. For example, its anti-inflammatory action may involve the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2,3-dihydro-5-phenyl-2-hydroxy-3-oxo-2-furanacetate: Lacks the chlorine atom, which may affect its reactivity and biological activity.
Ethyl 2,3-dihydro-5-(4-chlorophenyl)-2-hydroxy-3-oxo-2-furanacetate: Similar structure but with an ethyl ester group instead of a methyl ester, which can influence its solubility and pharmacokinetics.
Uniqueness
Methyl 2,3-dihydro-5-(4-chlorophenyl)-2-hydroxy-3-oxo-2-furanacetate is unique due to the presence of the chlorophenyl group, which can enhance its biological activity and provide specific interactions with molecular targets. The methyl ester group also contributes to its distinct chemical properties, affecting its solubility and reactivity.
Propriétés
Numéro CAS |
133880-36-1 |
|---|---|
Formule moléculaire |
C13H11ClO5 |
Poids moléculaire |
282.67 g/mol |
Nom IUPAC |
methyl 2-[5-(4-chlorophenyl)-3-oxofuran-2-yl]ethaneperoxoate |
InChI |
InChI=1S/C13H11ClO5/c1-17-19-13(16)7-12-10(15)6-11(18-12)8-2-4-9(14)5-3-8/h2-6,12H,7H2,1H3 |
Clé InChI |
XUYRSVNTPKKLKO-UHFFFAOYSA-N |
SMILES canonique |
COOC(=O)CC1C(=O)C=C(O1)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


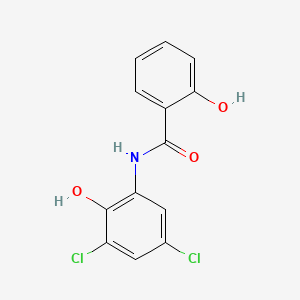


![Propanedioic acid, [(2,5-dimethoxyphenyl)methyl]-](/img/structure/B15188173.png)
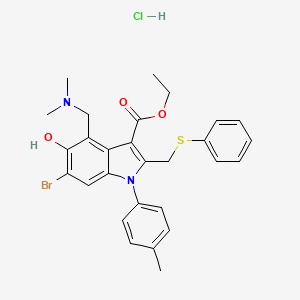
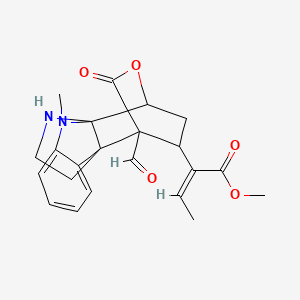
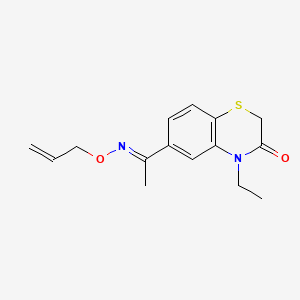
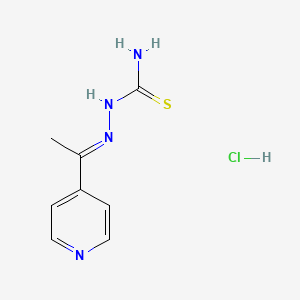
![N-(3-chloro-8,15,20,25,32-pentaoxo-3,22-diazanonacyclo[19.16.0.02,18.04,17.05,14.07,12.023,36.024,33.026,31]heptatriaconta-1,4,7(12),10,13,16,18,23,26(31),27,29,33,36-tridecaen-30-yl)benzamide](/img/structure/B15188220.png)

